
AGX51
Beschreibung
Overview of the Inhibitor of Differentiation (Id) Protein Family (Id1-4)
The Id protein family consists of four members in mammals: Id1, Id2, Id3, and Id4. prospecbio.com These proteins are characterized by a helix-loop-helix (HLH) domain, which allows them to interact with other proteins, but they notably lack a basic DNA-binding domain. prospecbio.commedsci.org This structural feature is central to their function as dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors. prospecbio.commedsci.org The four human Id genes are located on different chromosomes: Id1 on 20q11, Id2 on 2p25, Id3 on 1p36.1, and Id4 on 6p21-p22. medsci.org While Id1, Id2, and Id3 share similar functions and are often upregulated in proliferating cells, Id4 can exhibit distinct roles. medsci.orgnih.gov
Fundamental Roles of Id Proteins in Cellular Homeostasis and Developmental Processes
Id proteins are crucial regulators of cell fate decisions during embryonic development. prospecbio.com They function to prevent the premature differentiation of stem cells by inhibiting the activity of bHLH transcription factors, which are often involved in promoting differentiation. prospecbio.comwikipedia.org This E-Id axis, the balance between E proteins (a class of bHLH factors) and Id proteins, is critical for the proper development of various cell lineages, including lymphocytes. frontiersin.orgfrontiersin.org Beyond development, Id proteins are involved in promoting cell cycle progression, delaying cellular senescence, and facilitating cell migration. prospecbio.comwikipedia.org For instance, knockout studies in mice have revealed specific roles for each Id protein, such as Id1 in T-cell migration, Id2 in lymph node development and mammary proliferation, Id3 in B-cell proliferation, and Id4 in neural development. prospecbio.com
Pathological Relevance of Id Protein Dysregulation in Cellular Systems
The tight regulation of Id protein expression is crucial for maintaining cellular health. Dysregulation, particularly overexpression, of Id proteins is a common feature in many types of cancer, including breast, pancreatic, and small cell lung cancer. medsci.orgnih.govaacrjournals.org Inappropriate expression of Id proteins in differentiated cells can lead to uncontrolled proliferation and a decreased sensitivity to growth-inhibiting signals, contributing to tumorigenesis. prospecbio.comwikipedia.org This overexpression is often linked to more aggressive tumors and a poor clinical prognosis. biorxiv.org Furthermore, Id protein dysregulation is implicated in other pathological conditions such as pulmonary hypertension and abnormal blood vessel formation (neovascularization). nih.govoup.com For example, in the context of cancer, Id proteins are essential for the formation of a functional blood vessel network at metastatic sites, which is critical for tumor growth. mskcc.org
Scientific Rationale for Chemical Intervention Targeting Id Proteins
The frequent overexpression of Id proteins in various diseases, particularly cancer, and their critical role in pathological processes make them attractive therapeutic targets. wikipedia.orgnih.gov The fact that Id proteins are highly expressed in embryonic stem cells but not in most normal, differentiated adult cells suggests that targeting them could offer a therapeutic window with potentially fewer side effects on healthy tissues. wikipedia.orgmskcc.org The interaction between Id proteins and their bHLH partners was once considered "undruggable." patsnap.com However, the discovery of small molecules that can disrupt this protein-protein interaction has opened new avenues for therapeutic development. researchgate.netcam.ac.uk AGX51 is a first-in-class small molecule that was identified for its ability to bind to Id proteins, leading to their degradation. researchfeatures.commedchemexpress.com This action inhibits the function of Id proteins, thereby presenting a novel strategy for treating diseases driven by Id protein dysregulation. nih.govpatsnap.com
This compound: A Pan-Id Antagonist
This compound is a small molecule that acts as a pan-Id antagonist, meaning it can inhibit the function of multiple Id protein family members. medchemexpress.com It achieves this by binding to a highly conserved region within the Id proteins. researchfeatures.com This binding disrupts the interaction between Id proteins and E proteins, leading to the ubiquitin-mediated degradation of the Id proteins. researchfeatures.commedchemexpress.comresearchgate.net
Research Findings on this compound
Cell Line/Model | Effect of this compound | Key Findings | Reference |
---|---|---|---|
4T1 (murine mammary cancer) | Decreased Id1 protein levels, cell cycle arrest, increased ROS | This compound decreased Id1 protein levels starting at a concentration of 40 μM. It also caused an accumulation of cells in the G0/G1 phase of the cell cycle and increased reactive oxygen species (ROS) levels, a mechanism contributing to cell death. | medchemexpress.com |
HMLE RAS Twist (human mammary epithelial) | Reduced levels of ID1, ID3, and ID4 | Treatment with 20 μM this compound led to a decrease in the levels of multiple Id proteins. | biorxiv.org |
Pancreatic Cancer Cell Lines (806, NB44, 4279, Panc1, A21) | Depletion of ID1 and ID3 proteins, decreased cell viability | This compound caused a reduction in ID1 and ID3 proteins and decreased the viability of various pancreatic cancer cell lines and organoids with an IC50 range of 5.5–19.5 µM. | nih.gov |
Mouse models of ocular neovascularization | Inhibited retinal neovascularization | This compound was well-tolerated and effectively inhibited the abnormal blood vessel growth in the retina, phenocopying the genetic loss of Id expression. | patsnap.comresearchfeatures.com |
Mouse models of breast cancer | Suppressed lung metastasis, regressed chemotherapy-resistant tumors | This compound treatment stopped the spread of breast cancer to the lungs and caused the regression of tumors that were resistant to paclitaxel when used in combination with the chemotherapy drug. | nih.govresearchfeatures.com |
Mouse model of colorectal neoplasia | Reduced tumor burden | Treatment with this compound decreased the overall amount of tumor in a model of sporadic colorectal cancer. | nih.govresearchfeatures.com |
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c1-3-27(29)28(18-20-9-5-4-6-10-20)16-15-22(23-11-7-8-12-24(23)30-2)21-13-14-25-26(17-21)32-19-31-25/h4-14,17,22H,3,15-16,18-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRADCMOCDMFMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC2=C(C=C1)OCO2)C3=CC=CC=C3OC)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Discovery and Initial Preclinical Characterization of Agx51
Identification of AGX51 through High-Throughput Screening Methodologies
The discovery of this compound involved the application of high-throughput screening methodologies, which are widely used in early-stage drug discovery to efficiently test large numbers of compounds for activity against a biological target nih.govresearchgate.netsygnaturediscovery.comyoutube.comnih.gov.
Virtual Screening and Computational Approaches for Lead Identification
A key step in the identification of this compound was an in silico (virtual) screen of a large compound library nih.govnih.gov. Virtual screening is a computational technique used to search molecular databases for compounds that are predicted to bind to a specific biological target, serving as a cost-effective and rapid alternative or complement to experimental high-throughput screening researchgate.netnih.govmanufacturingchemist.commdpi.comfrontiersin.org. This approach targeted a hydrophobic pocket within the highly conserved loop region of the Id helix-loop-helix (HLH) dimerization motif, a crucial area for Id protein function nih.govresearchfeatures.com. The in silico screen involved analyzing a library of 2,234,000 compounds to identify potential candidates that could interact with this specific site on the Id protein nih.gov.
Biochemical Assay Validation of Initial Hits (e.g., Electrophoretic Mobility Shift Assays (EMSAs))
Following the virtual screening, promising hits were subjected to biochemical validation assays to confirm their interaction with Id proteins and assess their functional effects nih.govpatsnap.com. Electrophoretic Mobility Shift Assays (EMSAs) were among the techniques used in this validation process nih.govpatsnap.comnih.gov. EMSA is a common in vitro method used to detect protein-DNA or protein-protein interactions by observing the altered migration pattern of a labeled molecule (such as DNA or protein) when bound by another molecule in an electric field nih.gov. In the context of this compound, EMSAs were utilized to demonstrate the molecule's ability to interact with Id proteins and disrupt their binding to E proteins nih.gov. This biochemical validation was crucial in confirming the activity of the compounds identified computationally and prioritizing this compound for further characterization nih.govamp.orgeuropa.eu.
Early-Stage Characterization of this compound as a First-in-Class Pan-Id Antagonist and Degrader
Initial preclinical characterization revealed that this compound functions as a first-in-class pan-Id antagonist and degrader nih.govmedchemexpress.comresearchfeatures.comnih.govpatsnap.comlifetechindia.com. Id proteins (Id1, Id2, Id3, and Id4) are dominant-negative regulators of basic helix-loop-helix (bHLH) transcription factors, such as E proteins. They inhibit differentiation and promote cell growth by sequestering E proteins, preventing them from forming active transcriptional complexes nih.govresearchfeatures.comnih.govresearchgate.netyoutube.comd-nb.info. While Id proteins are highly expressed during embryonic development, their expression is typically low or absent in healthy adult tissues but is reactivated in various disease states, including cancer and vascular disorders nih.govresearchfeatures.comnih.govresearchgate.netyoutube.comd-nb.info.
This compound was found to inhibit the interaction between Id1 and E47, a representative E protein nih.govmedchemexpress.comlifetechindia.comresearchgate.netmedchemexpress.com. This disruption of the Id-E protein complex leads to the ubiquitin-mediated degradation of Id proteins nih.govmedchemexpress.comresearchfeatures.compatsnap.comlifetechindia.comresearchgate.netyoutube.commedchemexpress.commskcc.org. By causing the degradation of Id proteins, this compound liberates E proteins, allowing them to drive transcription and promote cell differentiation and inhibit cell growth nih.govresearchfeatures.comyoutube.com. This mechanism of action, targeting the Id-E protein interaction and leading to Id degradation, was previously considered undruggable by small molecules nih.govresearchfeatures.comnih.govpatsnap.com.
Preclinical studies demonstrated that this compound treatment resulted in reduced cell viability and induced G0/G1 cell cycle arrest in various cell lines, including human umbilical vein endothelial cells (HUVECs) and HCT116 colorectal cancer cells nih.gov. These effects are consistent with the known roles of Id proteins in promoting cell cycle progression and inhibiting differentiation nih.govresearchgate.net. Data from studies in 4T1 cells showed a decrease in ID1 protein levels following treatment with varying concentrations of this compound over time medchemexpress.commedchemexpress.com.
This compound Concentration (µM) | Incubation Time (h) | Effect on ID1 Protein Levels (4T1 cells) | Source |
0, 5, 10, 20, 40, 80 | 24 | Decreased starting at 40 µM | medchemexpress.commedchemexpress.com |
40 | 0, 2, 4, 8, 12, 24, 48, 72 | Decreased starting at 4 h, complete loss by 24 h | medchemexpress.commedchemexpress.com |
Note: This table summarizes data regarding the effect of this compound on ID1 protein levels in 4T1 cells.
Furthermore, this compound has shown preclinical activity in inhibiting pathologic ocular neovascularization in mouse models of wet age-related macular degeneration (AMD) and retinopathy of prematurity (ROP), phenocopying the genetic loss of Id expression nih.govnih.govpatsnap.com. Studies also indicated anti-tumor activity in various cancer models, including the inhibition of lung metastasis and reduction of colon tumors in mice medchemexpress.compatsnap.commedchemexpress.com. The binding of this compound to a highly conserved region of Id proteins suggests a potential for durable response, as mutations in this region are likely to impair Id function mskcc.org.
Synthetic Methodologies and Structural Aspects of Agx51
Chemical Synthesis Pathways and Procedural Development for AGX51
The synthesis of this compound has been accomplished through a multi-step chemical procedure. One reported method involves a five-step synthesis carried out by a contract research organization. This pathway begins with the condensation of a cinnamic acid derivative (compound 2) with a phenol (compound 1) in trifluoroacetic acid to yield a dihydrocoumarin intermediate (compound 3). nih.gov Subsequently, the lactone ring of compound 3 is opened using benzylamine. nih.gov The resulting phenolic hydroxyl group is then converted to the corresponding methyl ether. nih.gov The amide bond is reduced to form amine 4, which is then treated with propionyl chloride to afford the desired amide, this compound (compound 5). nih.gov
A simplified representation of the synthetic route mentioned is depicted in Scheme 1 (as referenced in nih.gov):
Step 1: Condensation of Cinnamic acid derivative 2 with Phenol 1 in trifluoroacetic acid to yield Dihydrocoumarin 3. nih.gov
Step 2: Lactone ring opening of Dihydrocoumarin 3 with benzylamine. nih.gov
Step 3: Conversion of the phenolic hydroxyl group to the methyl ether. nih.gov
Step 4: Reduction of the amide bond to Amine 4. nih.gov
Step 5: Treatment of Amine 4 with propionyl chloride to yield this compound (Amide 5). nih.gov
This procedural development highlights a convergent approach, building the this compound structure from readily available starting materials through a series of functional group transformations.
Stereochemical Analysis and Enantiomeric Synthesis of this compound
This compound contains a stereocenter, indicated by a red asterisk in its chemical structure (as shown in Figure 2D of researchgate.net). researchgate.net Analysis of the stereochemical properties of this compound has revealed a pronounced stereospecific efficacy associated with one of its enantiomers. google.com Specifically, the (-)-enantiomer of this compound has demonstrated potent activity in restoring cell cycle control, while the (+)-enantiomer showed no detectable effect in certain assays. google.com This finding underscores the importance of stereochemistry for the biological activity of this compound and suggests that the interaction with its target is highly dependent on the molecule's three-dimensional orientation. The surprising disparity in activity between the enantiomers was noted as not easily predictable based on conventional understanding of stereochemistry in biological systems. google.com
The isolation or synthesis of individual enantiomers allows for the investigation of their distinct biological profiles. While the synthesis of racemic this compound is described, the specific methods for the enantioselective synthesis or resolution of this compound into its (+) and (-) forms are not detailed in the provided abstracts, although the effects of the isolated enantiomers are discussed. google.com
Design and Characterization of this compound Analogues and Derivatives (e.g., this compound-XL2, AGXA)
Structure-activity relationship (SAR) analyses have been initiated on this compound, leading to the generation of a library of structurally related derivatives. nih.gov These efforts aim to identify compounds with improved activity or altered properties. Two notable derivatives mentioned are AGXA and this compound-XL2. nih.govaacrjournals.orgresearchgate.net
AGXA is a derivative that has shown greater activity than this compound in certain biological assays, including CD and NanoBRET assays. nih.gov In cell-based assays, AGXA demonstrated approximately a 4-fold reduction in half maximal inhibitory concentration (IC50) values compared to this compound and reduced Id protein levels at lower concentrations. nih.gov AGXA's chemical structure has been presented in research findings (Figure 7A in nih.gov). nih.gov Preliminary SAR analyses suggest a correlation between target engagement and activity, with AGXA exhibiting stronger effects at lower concentrations than this compound. nih.gov
This compound-XL2 is another analogue that incorporates a benzophenone moiety. researchgate.net This modification allows this compound-XL2 to form a covalent bond with residues in close proximity upon UV irradiation, facilitating the investigation of the this compound binding site on its target protein, Id1. researchgate.net this compound-XL2 is predicted to bind to the same pocket in Id1 as this compound. researchgate.net Mass spectrometry analysis using this compound-XL2 has provided evidence of covalent binding to specific residues within the Id1 protein, overlapping with residues predicted to be in close proximity to this compound. researchgate.net Competition experiments with excess this compound further supported that this compound binds to the same region as this compound-XL2. researchgate.net
The development and characterization of these analogues and derivatives are crucial for understanding the structural features of this compound that are essential for its activity and for potentially developing more potent or selective compounds. Research findings on these derivatives contribute to a detailed understanding of how structural modifications impact the interaction with the target protein and subsequent biological effects.
Molecular Mechanisms of Agx51 Action at the Protein Level
Direct Binding and Interaction of AGX51 with Id Proteins
This compound's ability to modulate Id protein function stems from its direct physical interaction with these proteins. nih.gov This binding event is specific and sets in motion the subsequent molecular events that define its anti-Id activity.
Identification and Characterization of this compound Binding Pockets within Id Proteins
The binding site for this compound on Id proteins has been identified through in silico screening and structural analysis. A hydrophobic crevice located adjacent to the helix-loop-helix (HLH) dimerization motif of Id1 was pinpointed as the target. nih.govresearcher.lifeaacrjournals.org This region is highly conserved across the different members of the Id protein family. researchfeatures.comresearcher.life
Computational docking predictions suggest that this compound fits into this pocket, establishing close proximity with several residues in both the loop domain and helix 1 of Id1. researchgate.net A key interaction involves the formation of a hydrogen bond between Lys70 of Id1 and this compound. researchgate.net The majority of the residues in this binding pocket are conserved among the four Id family members, providing a structural basis for this compound's pan-Id activity. mskcc.orgresearchgate.net
Table 1: Predicted Interactions between this compound and Id1 Residues
Interacting Id1 Residue | Domain | Predicted Interaction Type |
---|---|---|
Lys70 | Loop | Hydrogen Bond |
Multiple Residues | Loop & Helix 1 | Close Proximity |
Data sourced from high-resolution docking calculations. researchgate.net
Spectroscopic and Biophysical Confirmation of this compound-Id Protein Interaction
The direct binding of this compound to Id proteins has been experimentally verified using biophysical techniques. Circular Dichroism (CD) spectroscopy, a method used to assess the secondary structure of proteins, has been instrumental in confirming this interaction. nih.govpatsnap.com
Analysis of CD spectra revealed that the addition of this compound to purified Id1 protein results in a significant alteration of Id1's secondary structure. nih.govresearchgate.net This change is indicative of a direct physical interaction causing a conformational change in the protein. researchfeatures.com The effect was observed to saturate at a concentration of 20 μM, suggesting a dissociation constant in this range. nih.govresearchgate.net Importantly, this compound did not induce similar structural changes in the related bHLH protein E47, demonstrating the specificity of the interaction for Id proteins. nih.gov Similar, though less pronounced, effects were also observed with Id3. nih.gov
Table 2: Summary of Circular Dichroism (CD) Spectroscopy Findings
Protein | Treatment | Observed Effect | Implication |
---|---|---|---|
Id1 | This compound | Significant alteration in 2° structure | Direct binding and conformational change |
Id3 | This compound | Small, reproducible alteration in 2° structure | Direct binding, consistent with pan-Id activity |
E47 | This compound | No significant change in 2° structure | Specificity of this compound for Id proteins |
Data based on CD spectroscopy experiments. nih.gov
Disruption of Id-Basic Helix-Loop-Helix (bHLH) Protein-Protein Interactions
A primary function of Id proteins is to inhibit the activity of basic helix-loop-helix (bHLH) transcription factors, such as E proteins, by forming heterodimers with them. citeab.comaacrjournals.org this compound's mechanism critically involves the disruption of these protein-protein interactions. nih.govresearchgate.net
Abrogation of Id1-E47 Heterodimerization
By binding to the conserved hydrophobic pocket in Id proteins, this compound effectively blocks the interaction between Id1 and its bHLH binding partner, E47. nih.govresearcher.lifeaacrjournals.orgresearchgate.net This inhibitory action has been demonstrated in cellular assays, where treatment with this compound markedly reduced the levels of co-precipitated E47 with Id1. nih.gov This disruption occurs before any significant degradation of the Id1 protein is detected, indicating that the initial action of this compound is to break apart the Id1-E47 complex. nih.govresearchgate.net
Consequential Liberation and Functional Activation of E Proteins as Transcription Factors
The disruption of the Id-E protein heterodimer leads to the release of E proteins. nih.govresearchfeatures.com Once liberated, these E proteins are free to form homodimers or heterodimers with other bHLH proteins and bind to their target DNA sequences, known as E-boxes. researchfeatures.comresearchgate.net This binding activates the transcription of genes that are normally repressed by Id proteins. nih.govresearchfeatures.com
Induction of Ubiquitin-Mediated Proteasomal Degradation of Id Proteins
Unbound Id proteins are inherently unstable and have short half-lives within the cell. nih.gov Their stability is significantly increased when they are in a complex with E proteins. nih.govbiorxiv.org By disrupting this stabilizing interaction, this compound triggers the degradation of Id proteins. nih.govresearcher.liferesearchgate.net
The degradation of Id proteins following this compound treatment is mediated by the ubiquitin-proteasome system. nih.govresearcher.lifeaacrjournals.org Treatment with this compound has been shown to increase the polyubiquitylation of Id1, marking it for destruction by the 26S proteasome. nih.govresearchgate.net This effect has been observed for all four members of the Id protein family, confirming this compound as a pan-Id antagonist and degrader. medchemexpress.comresearcher.lifeaacrjournals.orgselleckchem.com In various cell lines, including human umbilical vein endothelial cells (HUVECs) and cancer cell lines, this compound treatment leads to a significant and dose-dependent decrease in the protein levels of Id1, Id2, Id3, and Id4. nih.govresearchgate.netresearchgate.net
Table 3: Cellular Effects of this compound on Id Protein Stability
Cell Line | Id Proteins Affected | Observed Effect | Mechanism |
---|---|---|---|
HUVECs | ID1, ID3 | Significant decrease in protein levels | Ubiquitin-mediated degradation |
HCT116 | ID1, ID2, ID3, ID4 | Reduced protein levels | Ubiquitin-mediated degradation |
4T1 | Id1, Id3, Id4 | Decrease in protein levels | Ubiquitin-mediated degradation |
Data compiled from studies on various cell lines. nih.govresearchgate.net
Enhanced Ubiquitination of Id Proteins Following this compound Binding
The small-molecule this compound, identified as a pan-Id (inhibitor of DNA-binding/differentiation proteins) antagonist, operates by directly engaging with Id proteins, which are key regulators of cell differentiation and are often overexpressed in various cancers. nih.govresearchfeatures.commedchemexpress.com This binding event disrupts the crucial protein-protein interaction between Id proteins and their E protein partners. researchfeatures.com Freed from the inhibitory grip of Id proteins, E proteins can then proceed to modulate the transcription of genes that promote cell differentiation and halt cell proliferation. researchfeatures.com
A primary consequence of this compound binding to Id proteins is their subsequent destabilization, marking them for degradation. researchfeatures.com Research has demonstrated that this degradation is mediated through the ubiquitin-proteasome system. nih.gov Specifically, treatment with this compound leads to a significant increase in the polyubiquitination of Id1. nih.govresearchgate.net This was observed in experiments where cells were treated with both this compound and the proteasomal inhibitor MG132. The addition of MG132 prevents the degradation of ubiquitinated proteins, allowing for their detection. nih.govresearchgate.net In these studies, a marked increase in HA-ubiquitinated ID1 was observed in cells treated with this compound, confirming that the compound enhances the ubiquitination process that precedes proteasomal degradation. nih.govresearchgate.net This mechanism has been observed across different cell lines, including HCT116 and U87MG cells. researchgate.net
The process begins with this compound binding to a highly conserved region within the Id proteins, causing a partial unwinding of the protein structure. researchfeatures.comyoutube.com This conformational change is believed to be the trigger for the subsequent ubiquitination and degradation cascade. researchfeatures.com It is noteworthy that the disruption of the Id-E protein interaction and the subsequent increase in E protein binding activity can be detected even before a significant reduction in total Id protein levels is observed, suggesting that the initial dissociation of the complex is a key initiating event. nih.gov
Role of the Proteasome in this compound-Mediated Id Protein Destabilization
The ubiquitin-proteasome system is the central cellular machinery responsible for the degradation of most intracellular proteins, including the Id family. nih.gov The destabilization of Id proteins initiated by this compound culminates in their destruction by the 26S proteasome. nih.gov Evidence for the essential role of the proteasome comes from studies utilizing proteasome inhibitors.
When cells are co-treated with this compound and a proteasome inhibitor like MG132, the degradation of Id proteins is blocked. nih.gov This results in the accumulation of polyubiquitinated Id1, as visualized in ubiquitylation assays. nih.govresearchgate.net These findings strongly indicate that the reduction in Id protein levels seen after this compound treatment is a direct consequence of proteasomal activity. nih.gov By preventing the proteasome from clearing the tagged proteins, researchers have been able to confirm that this compound funnels Id proteins down this specific degradation pathway. nih.gov
Therefore, this compound acts as a degrader by first binding to Id proteins, which disrupts their interaction with E proteins and induces a structural change. researchfeatures.commedchemexpress.com This altered state leads to enhanced polyubiquitination, effectively flagging the Id proteins for recognition and subsequent degradation by the 26S proteasome. nih.govyoutube.com This targeted destruction of Id proteins is a core component of this compound's mechanism of action, leading to reduced cell viability and growth arrest in cancer cells. nih.govmedchemexpress.com
Assessment of this compound Target Specificity and Resistance Modalities
Investigation of Mechanisms Conferring Resistance to this compound (e.g., mutational landscape of binding pocket, target amplification)
A significant challenge in cancer therapy is the development of acquired resistance to treatment. researchfeatures.com Encouragingly, studies on this compound have so far failed to identify acquired resistance. researchfeatures.compatsnap.comresearchgate.net This appears to be due to the unique way in which this compound targets Id proteins, effectively circumventing common resistance mechanisms. researchfeatures.com
Two primary mechanisms of acquired drug resistance are mutations in the drug's binding site on the target protein and amplification (overexpression) of the target protein itself. biorxiv.orgresearchgate.net
Mutational Landscape of the Binding Pocket: this compound binds to a highly conserved region of the Id proteins. researchfeatures.commskcc.org This region is critical for the protein's structure and its ability to interact with E proteins. researchfeatures.com It is hypothesized that any mutation within this binding pocket significant enough to prevent this compound from binding would also likely render the Id protein non-functional. researchfeatures.compatsnap.comresearchgate.net Consequently, cancer cells would not gain a survival advantage from such a mutation. researchgate.net In long-term exposure studies with multiple cancer cell lines, no mutations in the Id1 or Id3 coding regions were detected in clones that showed transient resistance, supporting the idea that the binding site is largely immutable. researchgate.netresearchgate.net
Target Amplification: Another way cancer cells can overcome a targeted therapy is by producing more of the target protein to "soak up" the drug. biorxiv.orgmskcc.org While treatment with this compound can paradoxically lead to an increase in ID1 mRNA levels (potentially due to the liberation of E proteins which can activate the ID1 promoter), this does not translate to resistance. nih.govbiorxiv.org Despite a 20-fold increase in Id1 mRNA levels in response to this compound, the compound remains effective at degrading the Id1 protein. biorxiv.org This indicates that the degradation machinery initiated by this compound can overcome the increased production of the target protein, making resistance through target amplification an unlikely escape route for cancer cells. biorxiv.orgmskcc.org
The combination of targeting a functionally critical and immutable binding pocket along with the efficient degradation of the target protein suggests that this compound may offer a durable therapeutic response with a low probability of acquired resistance. patsnap.commskcc.orgnih.gov
Table 2: Summary of this compound Resistance Modalities (This table is a representative summary based on the described research findings.)
Resistance Mechanism | Investigation Findings for this compound | Conclusion | Source |
Mutation of Binding Pocket | This compound binds to a highly conserved, functionally critical region. No mutations were found in the Id1 or Id3 coding regions in long-term exposure studies. | Resistance via this mechanism is considered unlikely as mutations would likely lead to loss of Id protein function. | researchfeatures.comresearchgate.netmskcc.org |
Target Amplification | While Id1 mRNA levels can increase upon treatment, this compound remains effective at degrading the Id1 protein. | Resistance via this mechanism is not observed, as the degradation effect outpaces the increased protein production. | biorxiv.orgmskcc.org |
Cellular and Biochemical Research on Agx51 Effects in in Vitro Models
Modulation of Id Protein Expression and Stability in Diverse Cell Lines
AGX51 functions by disrupting the interaction between Id proteins and E proteins, which are basic helix-loop-helix (bHLH) transcription factors. This disruption leads to the destabilization and subsequent degradation of Id proteins via the ubiquitin-proteasome system. researchfeatures.comnih.gov Research across diverse cell lines has demonstrated this compound's ability to effectively reduce the levels of various Id family members. nih.gov
Concentration-Dependent and Time-Dependent Effects on Id1, Id3, and Other Id Family Members
Studies have shown that the effects of this compound on Id protein levels are both concentration- and time-dependent. In 4T1 murine mammary cancer cells, treatment with increasing concentrations of this compound for 24 hours resulted in a significant decrease in ID1 protein levels starting at 40 µM. nih.govresearchgate.netmedchemexpress.com When 4T1 cells were treated with a constant concentration of 40 µM this compound over time, a decrease in ID1 levels was observed starting at 4 hours, with near-complete loss by 24 hours. nih.govresearchgate.netmedchemexpress.com ID3 and ID4 protein levels were also reduced, albeit with delayed kinetics compared to ID1 in 4T1 cells. researchgate.net ID2 was not expressed in 4T1 cells. researchgate.net
In Human Umbilical Vein Endothelial Cells (HUVECs), a significant decrease in ID1 and ID3 protein levels was observed after treatment with increasing concentrations of this compound (0-40 µM) for 24 hours, with a notable decrease starting at 10 µM. nih.govresearchgate.net The effect on ID3 loss in HUVECs was slightly diminished in the 20-40 µM range compared to ID1. nih.govresearchgate.net ID2 and ID4 were undetectable in HUVECs. nih.govresearchgate.net
In HCT116 cells, this compound treatment led to reduced levels of ID1, ID2, ID3, and ID4, suggesting that this compound can antagonize all four members of the protein family in this cell line. nih.gov In pancreatic cancer cell line 806, this compound caused a depletion of ID1 and ID3 proteins starting at a dose between 4 and 20 µM, with ID3 showing slightly less sensitivity. nih.govbiorxiv.orgresearchgate.net Human cervical area-derived adipocytes treated with this compound during thermogenic activation showed complete prevention of the upregulation of ID1 and ID3, leading to low levels of these proteins, while the expression of ID2 and ID4 was not significantly affected. nih.govresearchgate.net In MDA-MB-231 triple-negative breast cancer (TNBC) cells, treatment with 40 µM this compound for 72 hours effectively induced the degradation of ID4. biorxiv.org
Despite the reduction in ID protein levels, some studies paradoxically observed an increase in ID1 mRNA levels after this compound treatment, potentially due to the activation of the ID1 promoter by liberated E proteins. nih.gov However, the reduction in ID1 steady-state protein levels by this compound was sufficient to overcome this increase in mRNA production. nih.gov
The recovery of Id protein levels after this compound removal has also been investigated. In 4T1 cells treated with 40 µM this compound for 24 hours and then cultured in compound-free media, ID1 protein levels increased over time, reaching untreated levels by 24 hours, while ID3 protein levels showed a slower recovery. researchgate.net
Impact on Cellular Proliferation and Viability
This compound treatment has consistently demonstrated an inhibitory effect on cellular proliferation and viability across various cancer cell lines and other cell types in in vitro studies. researchfeatures.comnih.govnih.govmedchemexpress.combiorxiv.orgresearchgate.netbiorxiv.orgmedchemexpress.comunirioja.es
Inhibition of Cell Growth and Reduction of Cell Viability
This compound treatment of cancer cell lines impairs cell growth and viability. researchfeatures.comnih.govbiorxiv.org This effect has been observed in a variety of cell lines, including 4T1, HMLE RAS Twist, MDA-MB-157, MDA-MB-436, SK-BR-3, MCF-7, and several breast cancer patient-derived xenograft (PDX) cell lines, with reported IC50 values ranging from 8.7 µM to 60 µM. medchemexpress.commedchemexpress.com Pancreatic cancer cell lines (806, NB44, 4279, Panc1, A21) and organoids also showed decreased cell viability upon this compound treatment, with IC50 values between 5.5 and 19.5 µM, corresponding to the concentrations required for ID protein loss. nih.govbiorxiv.orgresearchgate.net In MDA-MB-231 TNBC cells, this compound treatment resulted in a significant reduction in cell proliferation. biorxiv.org
The reduction in cell viability is a key outcome of this compound treatment in these in vitro models. researchfeatures.comnih.govnih.govmedchemexpress.combiorxiv.orgresearchgate.netmedchemexpress.comunirioja.es For example, in 4T1 cells treated with 40 µM this compound for 24 hours, an increase in the Annexin V+/PI+ fraction was observed, indicative of late apoptosis and necrosis. nih.gov The mechanism underlying this reduction in viability is linked, at least in part, to the induction of reactive oxygen species production upon Id degradation. researchfeatures.comnih.govbiorxiv.org
Cell Cycle Progression Analysis (e.g., G0/G1 phase accumulation)
Cell cycle analysis has revealed that this compound treatment affects the progression of cells through the cell cycle. In 4T1 cells treated with this compound for 24 and 48 hours, an accumulation in the G0/G1 phase was observed. nih.govresearchgate.netmedchemexpress.commedchemexpress.combiorxiv.org This G0/G1 arrest is consistent with previous reports that genetic loss of Id1 induces a G0/G1 growth arrest in fibroblasts. nih.gov this compound treatment also led to a reduction in markers associated with cell proliferation, such as BrdU incorporation and phospho-histone H3 levels. nih.govmedchemexpress.commedchemexpress.com The cell cycle arrest induced by this compound may be secondary to the production of ROS. nih.govbiorxiv.orgresearchgate.net
Induction of Reactive Oxygen Species (ROS) Production
A significant finding in the study of this compound's effects is its ability to induce the production of reactive oxygen species (ROS) in cells. researchfeatures.comresearchgate.netmedchemexpress.comunirioja.esescca.eu Researchers reported that as Id proteins are degraded following this compound treatment, molecules containing ROS are formed. researchfeatures.combiorxiv.org The buildup of ROS in cells can lead to damage to DNA and proteins, ultimately contributing to cell death. researchfeatures.com
Studies have shown that this compound treatment increases ROS production in cell lines such as 4T1 and HCT116. nih.govbiorxiv.org In fact, this compound increased ROS production to a greater degree than a positive control, H2O2, in some instances. nih.govbiorxiv.org The induction of ROS is considered a main mechanism of this compound-mediated cell killing. nih.govbiorxiv.orgresearchgate.netunirioja.es The addition of antioxidants like vitamin E has been shown to rescue cell viability and reduce ROS levels in this compound-treated cells, further supporting the role of ROS in this compound's cytotoxic effects. nih.govbiorxiv.org Vitamin E treatment also rescued the this compound-mediated cell cycle arrest, suggesting that the arrest is a consequence of ROS production. nih.govbiorxiv.org
Effects on Downstream Signaling Pathways and Gene Expression
Beyond its direct impact on Id protein levels, this compound influences various downstream signaling pathways and gene expression, contributing to its observed cellular effects. researchfeatures.comresearchgate.netresearchgate.netmedchemexpress.comunirioja.es
This compound's primary mechanism involves disrupting the interaction between Id proteins and E proteins, thereby liberating E proteins to act as transcription factors and modulate gene expression. researchfeatures.com This can promote cell differentiation and inhibit cell growth. researchfeatures.com
In MDA-MB-231 TNBC cells, this compound treatment led to a marked reduction in the phosphorylation levels of ERK1 and ERK2 (pERK), indicating suppressed activation of the ERK signaling pathway. biorxiv.org The ERK pathway is known to be a critical driver of TNBC aggressiveness, promoting proliferation, survival, and metastasis. biorxiv.org this compound treatment also restored BRCA1 expression in these cells, suggesting a potential mechanism involving the enhancement of DNA damage repair and disruption of oncogenic signaling. biorxiv.org
In human cervical area-derived adipocytes, this compound abrogated the cAMP analogue-stimulated upregulation of thermogenic genes such as UCP1, PGC1a, and DIO2 at both mRNA and protein levels. nih.gov This suggests that ID1 and ID3 play an important role in the efficient thermogenic response during adrenergic stimulation. nih.gov
Analysis of gene expression pathways affected by adrenergic-driven browning and thermogenic activation revealed that genes upregulated in treated adipocytes were significantly overrepresented in several pathways, including MAPK, TNF, and cGMP-PKG signaling. nih.gov
Alterations in Phospho-histone H3 Levels
This compound treatment has been shown to influence phospho-histone H3 levels in vitro. In 4T1 cells, a murine mammary cancer cell line, treatment with 40 µM this compound for 4 and 24 hours resulted in reduced phospho-histone H3 levels. medchemexpress.commedchemexpress.com This reduction is indicative of an effect on cell division, as phospho-histone H3 is a marker for mitosis. nih.gov Similarly, in studies involving damaged retinas, this compound treatment led to significant decreases in the numbers of Müller glial cell-derived progenitor cells (MGPCs) labeled for phospho-histone H3. nih.gov
Modulation of Epithelial-Mesenchymal Transition (EMT)-Related Proteins
Research suggests that this compound can modulate the levels of proteins involved in epithelial-mesenchymal transition (EMT). EMT is a process implicated in metastasis and fibrosis. epo.org While the search results did not provide extensive details on a broad panel of EMT markers modulated by this compound, one study mentioned assessing Vimentin, E-cadherin, Snail, Twist, and Zeb1 levels in this compound-treated 4T1 cells. An initial observation after 8 hours of exposure showed a decrease in E-cadherin and an increase in Vimentin, although by 48 hours, both proteins were increased. Decreases in Snail and Twist1 were also noted. researchgate.net Additionally, inhibition of ID1 by this compound has been suggested to inhibit endothelial-to-mesenchymal transition (EndMT) in the context of atherosclerosis. researchgate.net
Methodological Approaches in Cellular and Biochemical Assays
Various in vitro methodologies have been employed to investigate the effects of this compound on cellular and biochemical processes. These techniques are crucial for understanding the compound's mechanism of action and its impact on target proteins and cell behavior.
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in cell lysates. This method has been frequently utilized in studies involving this compound to assess the levels of Id proteins and other relevant cellular proteins. For instance, Western blot was used to demonstrate that this compound treatment decreases Id1 protein levels in 4T1 cells in a concentration-dependent manner, with significant decreases observed starting at 40 µM after 24 hours. medchemexpress.commedchemexpress.com Time-course experiments using Western blot showed a decrease in Id1 levels starting at 4 hours, with near-complete loss by 24 hours in 4T1 cells treated with 40 µM this compound. medchemexpress.comnih.gov Western blot has also been used to validate the reduction of proteins involved in cell cycle progression, such as Beta-catenin and Cyclin D1, following this compound treatment. biorxiv.org
Ubiquitylation Assays
Ubiquitylation assays are employed to detect the process of ubiquitination, which is crucial for targeting proteins for proteasomal degradation. Given that this compound is known to induce ubiquitin-mediated degradation of Id proteins, ubiquitylation assays are a key method to study its mechanism. Studies have shown that this compound treatment increases Id1 polyubiquitylation in cell lines such as U87MG and HCT116, particularly in the presence of a proteasomal inhibitor like MG132. nih.govresearchgate.netresearchgate.net This provides evidence that this compound promotes the ubiquitination of Id proteins, marking them for degradation.
Immunoprecipitation Studies
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture using an antibody, often to study protein-protein interactions. Immunoprecipitation studies have been conducted to investigate how this compound affects the interaction between Id proteins and their binding partners, such as E47. These studies have shown that this compound treatment can disrupt the interaction between Id1 and E47 in cells, leading to reduced levels of co-precipitated proteins. nih.govresearchgate.netresearchgate.net This supports the proposed mechanism of this compound involving the disruption of Id-E protein-protein interactions.
Cell Viability and Proliferation Assays (e.g., IC50 determination)
Cell viability and proliferation assays are fundamental methods used to assess the effect of a compound on cell growth and survival. These assays, including methods for determining the half-maximal inhibitory concentration (IC50), are widely used to evaluate the potency of this compound in inhibiting the growth of various cell lines. This compound has been shown to decrease cell viability in a variety of cancer cell lines, including breast cancer (e.g., 4T1, MDA-MB-231) and pancreatic cancer cell and organoid lines. glpbio.comnih.govbiorxiv.org IC50 values have been determined for this compound in several cell lines, indicating the concentration required to inhibit cell viability by 50%. For example, this compound has an reported IC50 of about 25 nM in TNBC cell lines and specific IC50 values ranging from approximately 8.7 µM to 60 µM in various breast cancer and pancreatic cancer cell lines. medchemexpress.commedchemexpress.comnih.govbiorxiv.org Assays such as Alamar blue, MTT, Cell Titer Glo, and CyQUANT have been used to measure cell viability and proliferation following this compound treatment. glpbio.comnih.govbiorxiv.orgepo.org
IC50 Values of this compound in Various Cell Lines
Cell Line | IC50 (µM) | Source |
4T1 | 26.66 | medchemexpress.commedchemexpress.com |
HMLE RAS Twist | 8.7 | medchemexpress.commedchemexpress.com |
MDA-MB-157 | 22.28 | medchemexpress.commedchemexpress.com |
MDA-MB-436 | 30.91 | medchemexpress.commedchemexpress.com |
SK-BR-3 | 36.55 | medchemexpress.commedchemexpress.com |
MCF-7 | 60 | medchemexpress.commedchemexpress.com |
PDX-BR7 | 10.89 | medchemexpress.commedchemexpress.com |
PDX-IBT | 11.97 | medchemexpress.commedchemexpress.com |
PDX-BR11 | 18.56 | medchemexpress.commedchemexpress.com |
Pancreatic Organoids (T7, T8) | 5.5-19.5 | nih.govbiorxiv.org |
Pancreatic Cell Lines (806, NB44, 4279, Panc1, A21) | 5.5-19.5 | nih.govbiorxiv.org |
Note: The interactive nature of this table is a representation; actual interactivity depends on the viewing platform.
Flow Cytometry for Cell Cycle and ROS Analysis
Flow cytometry has been a key technique in elucidating the cellular effects of this compound in in vitro models, particularly concerning its impact on cell cycle progression and the generation of reactive oxygen species (ROS). Studies utilizing this method have provided detailed insights into the mechanisms by which this compound influences cell proliferation and induces cellular stress.
Research using 4T1 murine mammary cancer cells treated with 40 µM this compound for 24 and 48 hours demonstrated a notable accumulation of cells in the G0/G1 phase of the cell cycle nih.govmedchemexpress.com. This finding indicates that this compound induces a cell cycle arrest at the G0/G1 checkpoint. Consistent with this observation, flow cytometry analysis of BrdU incorporation in 4T1 cells treated with this compound showed a reduction, further supporting the induction of a cell cycle arrest and a decrease in DNA synthesis nih.gov.
The impact of this compound on cellular oxidative stress has also been investigated using flow cytometry with the fluorescent probe 2ʹ,7ʹ-dichlorodihydrofluorescein diacetate (H2DCFDA). Treatment of 4T1 cells with 40 µM this compound for 24 hours resulted in a significant increase in the fluorescein-positive cell fraction, indicative of elevated intracellular ROS production nih.govbiorxiv.orgbiorxiv.org. This increase in ROS levels was observed to be substantial, exceeding that induced by the positive control, H2O2, in 4T1 cells nih.gov. Similar increases in ROS production upon this compound treatment were also reported in HCT116 cells nih.gov.
Further investigations suggest a link between the observed ROS accumulation and the cell cycle arrest. Treatment with the antioxidant vitamin E was shown to rescue both cell viability and reduce ROS levels in this compound-treated cells nih.govbiorxiv.org. Importantly, vitamin E treatment also rescued the this compound-mediated cell cycle arrest in HCT116 cells and showed a similar effect in 4T1 cells, suggesting that the cell cycle arrest induced by this compound may be a consequence of increased ROS production nih.govbiorxiv.org.
Flow cytometry has also been employed to assess the mode of cell death induced by this compound. Analysis using Annexin V and Propidium Iodide (PI) staining in 4T1 cells treated with this compound for 4 and 24 hours revealed an increase in the Annexin V+/PI+ fraction after 24 hours, indicative of late apoptosis and necrosis nih.govbiorxiv.org. However, the research suggests that the mechanism of cell death is largely non-apoptotic, aligning with the observed increase in ROS, which can be a feature of necrotic cell death nih.govbiorxiv.org.
The following tables summarize key findings from flow cytometry analysis of this compound treatment in in vitro models:
Effect on Cell Cycle Phase Distribution (4T1 cells, 40 µM this compound) | Observation | Source |
G0/G1 Phase | Accumulation | nih.govmedchemexpress.com |
S Phase | Reduction (via BrdU incorporation) | nih.gov |
G2/M Phase | Not explicitly detailed as accumulated, focus is on G0/G1 arrest | nih.govmedchemexpress.com |
Effect on Reactive Oxygen Species (ROS) Production (40 µM this compound) | Observation | Source |
Intracellular ROS Levels (4T1 cells) | Significant Increase (measured by H2DCFDA) | nih.govbiorxiv.orgbiorxiv.org |
Intracellular ROS Levels (HCT116 cells) | Increase observed | nih.gov |
Effect on Cell Viability/Death (4T1 cells, 40 µM this compound, 24h) | Observation | Source |
Annexin V+/PI+ Fraction | Increase (indicative of late apoptosis/necrosis) | nih.govbiorxiv.org |
Mechanism of Cell Death | Suggested to be largely non-apoptotic | nih.govbiorxiv.org |
These flow cytometry-based studies collectively demonstrate that this compound treatment in susceptible cancer cell lines leads to a significant increase in intracellular ROS levels, which is associated with and likely contributes to a G0/G1 cell cycle arrest and subsequent cell death characterized by features of late apoptosis and necrosis.
Preclinical Mechanistic Studies in in Vivo Models
Evaluation of AGX51 Activity in Disease-Relevant Animal Models
The efficacy of this compound has been assessed in several in vivo models representing a range of human diseases. nih.govbiorxiv.org
Ocular Neovascularization Models (e.g., Age-Related Macular Degeneration (AMD) and Retinopathy of Prematurity (ROP) models)
Pathologic ocular neovascularization is a hallmark of diseases like wet age-related macular degeneration (AMD) and retinopathy of prematurity (ROP), which are leading causes of vision loss. researchfeatures.com Studies have shown that the genetic loss of Id1 and Id3 can reduce ocular neovascularization in mouse models of these conditions. nih.govresearchgate.net
This compound has been demonstrated to phenocopy this genetic loss. nih.govresearchgate.net In mouse models of AMD and ROP, this compound treatment inhibited retinal neovascularization. nih.govresearchfeatures.com This effect is achieved through the degradation of Id proteins, which are implicated in these pathologies. researchfeatures.com Intravitreal or systemic administration of this compound was well-tolerated in mice and effectively suppressed the abnormal blood vessel growth in the retina. nih.govresearchfeatures.com For instance, in a laser-induced choroidal neovascularization (CNV) model, which mimics wet AMD, intravitreal injections of this compound significantly reduced the size of CNV lesions compared to control groups. nih.gov
Table 1: Effect of this compound on Ocular Neovascularization Models
Model | Outcome | Reference |
---|---|---|
Mouse model of wet Age-Related Macular Degeneration (AMD) | Inhibited retinal neovascularization | nih.govresearchfeatures.com |
Mouse model of Retinopathy of Prematurity (ROP) | Reduced ocular neovascularization | nih.gov |
Laser-induced Choroidal Neovascularization (CNV) | Significantly less mean area of CNV in this compound-injected eyes | nih.gov |
Tumor Biology Models (e.g., breast cancer, colorectal neoplasia, pancreatic cancer, T-cell lymphoma models)
The overexpression of Id proteins is a frequent occurrence in various cancers and is often linked to more aggressive disease. researchfeatures.comresearchgate.net this compound has shown significant anti-tumor effects across multiple preclinical cancer models. biorxiv.orgresearchgate.net
In mouse models of breast cancer , this compound treatment has been shown to suppress the colonization of cancer cells in the lung, a common site of metastasis. biorxiv.orgresearchfeatures.com Furthermore, when combined with the chemotherapeutic agent paclitaxel, this compound led to the regression of paclitaxel-resistant primary breast tumors. biorxiv.orgresearchgate.net In a triple-negative breast cancer (TNBC) xenograft model, this compound treatment resulted in a significant reduction in tumor size. biorxiv.org
In the context of pancreatic cancer , this compound demonstrated the ability to decrease the viability of various pancreatic cancer cell lines and organoids. biorxiv.orgnih.gov It caused the depletion of ID1 and ID3 proteins in pancreatic cancer cells. nih.gov
While direct in vivo studies on T-cell lymphoma are less detailed in the provided results, the general mechanism of this compound, which involves the degradation of Id proteins that are crucial for the proliferation of many cell types, suggests potential applicability. nih.govresearchgate.net
Table 2: Anti-Tumor Activity of this compound in Preclinical Models
Cancer Model | Key Findings | Reference |
---|---|---|
Breast Cancer | Suppressed lung metastasis. biorxiv.orgresearchfeatures.com | |
Regressed paclitaxel-resistant tumors (in combination with paclitaxel). biorxiv.orgresearchgate.net | ||
Reduced tumor size in TNBC xenografts. biorxiv.org | ||
Colorectal Neoplasia | Reduced tumor burden in a sporadic model. biorxiv.orgresearchfeatures.com | |
Pancreatic Cancer | Decreased viability of cancer cell lines and organoids. biorxiv.orgnih.gov | |
Depleted ID1 and ID3 proteins. nih.gov |
Effects on Angiogenesis and Vascular Integrity in Preclinical Systems
Angiogenesis, the formation of new blood vessels, is a critical process in both normal development and disease, including cancer and ocular neovascularization. nih.govsec.gov Id proteins, particularly Id1, are known to be downstream targets of pro-angiogenic factors like VEGF. nih.gov
This compound has demonstrated potent anti-angiogenic effects. In vitro studies using human umbilical vein endothelial cells (HUVECs) showed that this compound significantly impaired vascular branching and migration in a dose-dependent manner. nih.gov In vivo, the compound's ability to inhibit pathological neovascularization in both ocular and tumor models underscores its anti-angiogenic properties. nih.govbiorxiv.org The mechanism involves the degradation of Id proteins, which are essential for the pro-angiogenic response. nih.gov Early studies with this compound highlighted its potential as an anti-angiogenic drug that acts through a mechanism distinct from targeting VEGF. sec.gov
Modulation of Thermogenesis in Adipocyte In Vivo Models
Recent research has explored the role of Id proteins in the regulation of thermogenesis in adipocytes. Thermogenesis, the process of heat production, in brown and beige adipocytes is a potential target for increasing energy expenditure. nih.govnih.gov
Studies in human adipocytes have shown that the expression of Id1 and particularly Id3 is strongly induced during adrenergic stimulation, which mimics the in vivo activation of browning and thermogenesis. nih.gov The use of this compound to induce the degradation of Id1 and Id3 prevented the induction of proton leak respiration, a key aspect of thermogenesis. nih.gov this compound also blocked the upregulation of thermogenic genes such as UCP1, PGC1a, and DIO2 at both the mRNA and protein levels. nih.gov These findings suggest that Id proteins are important for an efficient thermogenic response in adipocytes, and that this compound can modulate this process. nih.gov
Impact on Atherosclerosis-Related Pathways in Preclinical Models
Atherosclerosis is a chronic inflammatory disease of the arteries. Emerging evidence suggests a role for Id proteins in its pathogenesis. researchgate.net Specifically, Id1 has been implicated in endothelial-to-mesenchymal transition (EndMT), a process that can contribute to atherosclerotic plaque formation. researchgate.net
In a mouse model of atherosclerosis induced by oscillatory shear stress (OSS), treatment with the Id1 inhibitor this compound was shown to attenuate EndMT within atherosclerotic plaques. researchgate.net This suggests that by inhibiting Id1, this compound may have a protective effect against the development and progression of atherosclerosis. researchgate.net
Phenocopying Genetic Id Loss-of-Function Phenotypes in Preclinical Systems
A key validation of this compound's mechanism of action is its ability to replicate the biological consequences observed when Id genes are genetically deleted. nih.govbiorxiv.org This "phenocopying" provides strong evidence that the effects of this compound are indeed mediated through the targeting of Id proteins. biorxiv.org
As previously mentioned, the genetic loss of Id1 and Id3 reduces ocular neovascularization in mouse models of AMD and ROP. nih.govresearchgate.net this compound treatment successfully recapitulated this phenotype by inhibiting retinal neovascularization in the same models. nih.govresearchfeatures.com
Similarly, in the context of cancer, genetic studies have shown that Id deficiency can impair tumor growth and angiogenesis. nih.gov this compound has been shown to phenocopy these effects by inducing a G0/G1 cell cycle arrest, inhibiting metastasis in a breast cancer model, and reducing tumor burden in various cancer models. biorxiv.org The ability of this compound to act as both an antagonist and a degrader of Id proteins is believed to be the reason for its effectiveness in mimicking these genetic loss-of-function phenotypes in multiple disease settings. biorxiv.org
Advanced Characterization and Computational/biophysical Investigations of Agx51
Structural Biology Insights into AGX51-Id Interactions
Understanding the physical interaction between this compound and its target Id proteins is fundamental to elucidating its function. Structural and biophysical studies have been pivotal in both identifying the compound and characterizing its effects on Id protein conformation. nih.govbiorxiv.org
The journey to identify a small-molecule antagonist for Id proteins began with solving the crystal structures of key components of the pathway. nih.gov Researchers successfully determined the high-resolution crystal structures of two fragments of the mouse Id1 helix-loop-helix (HLH) domain and a complex of Id1 bound to its E-protein partner, E47. nih.govresearchgate.net These structures were essential as they revealed a druggable hydrophobic crevice adjacent to the loop region of Id1, a feature highly conserved across the Id family. aacrjournals.orgresearchgate.net
Interestingly, direct co-crystallization of this compound with the Id1 protein proved to be unachievable. nih.gov When crystals of the Id1 protein were exposed to this compound, they were observed to melt or dissolve. nih.gov This dissolution suggests that this compound binding induces a significant conformational change in the Id1 protein, which is incompatible with the maintenance of the crystal lattice. nih.gov This finding, while precluding the acquisition of a direct co-crystal structure, provides strong biophysical evidence that this compound directly engages with and alters the structure of Id1. nih.govresearchfeatures.com
Complex | PDB ID | Resolution (Å) | Method |
---|---|---|---|
Mouse Id1 (residues 51-104) | 6MGM | 1.79 | X-Ray Diffraction |
Mouse Id1 (residues 59-104) | 6U2U | N/A | X-Ray Diffraction |
Mouse Id1 (59-104) - E47 (558-609) Complex | 6MGN | N/A | X-Ray Diffraction |
With the foundational crystal structures in hand, an in silico screening approach was employed to identify potential Id antagonists. nih.govaacrjournals.org This computational effort was central to the discovery of this compound. aacrjournals.org A large chemical library was screened for compounds predicted to bind within the identified hydrophobic crevice of the Id1 HLH domain. nih.govresearchgate.net
Molecular docking studies predicted that this compound fits effectively into this cleft. nih.govresearchgate.net The modeling also identified specific residues within the Id1 protein that are likely to interact with this compound. researchgate.net The screening and subsequent analysis involved sophisticated computational methods to ensure the selection of promising candidates with drug-like properties. nih.gov This rational, structure-based drug design process was instrumental in singling out this compound from millions of other compounds as a potent Id antagonist. aacrjournals.orgresearchgate.net
Parameter | Description |
---|---|
Screening Library Size | 2,234,000 compounds. researchgate.net |
Computational Target | Hydrophobic crevice adjacent to the loop region of the Id1 HLH domain. researchgate.net |
Simulation Method | Monte Carlo simulation for the Id1-small-molecule complex was run for 1x106 steps. nih.gov |
Initial Hits | 3,000 compounds with promising docking scores (>6.0). nih.govresearchgate.net |
Key Finding | This compound was predicted to bind the target crevice, disrupting the Id1-E47 protein-protein interaction. nih.govaacrjournals.org |
X-ray Crystallography of Id-AGX51 Complexes
Comprehensive Proteomic Profiling in Response to this compound Treatment
To understand the broader cellular impact of Id inhibition by this compound, comprehensive proteomic analyses were conducted. nih.govbiorxiv.org These studies confirmed that this compound's effects extend to all four members of the Id protein family and identified other downstream protein changes. nih.govbiorxiv.org
Treatment with this compound leads to the destabilization and subsequent ubiquitin-mediated degradation of Id proteins. aacrjournals.orgbiorxiv.org In HCT116 cells, this compound treatment resulted in reduced levels of ID1, ID2, ID3, and ID4. nih.gov Similarly, in HUVEC cells, a significant decrease in ID1 and ID3 protein levels was observed. nih.gov This pan-Id antagonist activity is a key feature of the compound. aacrjournals.org
Protein | Effect of this compound Treatment | Cell Line / Method | Reference |
---|---|---|---|
Id1 | Downregulated / Degraded | HUVEC, HCT116, 4T1 | nih.govbiorxiv.org |
Id2 | Downregulated / Degraded | HCT116 | nih.gov |
Id3 | Downregulated / Degraded | HUVEC, HCT116, 4T1 | nih.govbiorxiv.org |
Id4 | Downregulated / Degraded | HCT116, 4T1 | biorxiv.org |
Cyclin D1 | Underexpressed | 4T1 (SILAC, Western Blot) | biorxiv.orgresearchgate.net |
Beta-catenin | Underexpressed (transient) | 4T1 (SILAC, Western Blot) | biorxiv.orgresearchgate.net |
Mcl1 | Underexpressed | 4T1 (Western Blot) | biorxiv.org |
Sqstm1 | Underexpressed (transient) | 4T1 (Western Blot) | biorxiv.org |
Q & A
Q. What molecular mechanisms underlie AGX51's ability to degrade ID proteins?
this compound binds to a highly conserved region of ID proteins, disrupting their interaction with E proteins (e.g., E47) and preventing the formation of transcriptionally inactive ID-E dimers . This destabilizes ID proteins, leading to their ubiquitination and proteasomal degradation. Key steps to validate this mechanism include:
- Co-immunoprecipitation (Co-IP): Confirm disruption of ID-E protein interactions in treated vs. untreated cells.
- Western Blotting: Monitor ID protein levels over time (e.g., 0–48 hours) under varying this compound concentrations (e.g., 10–100 µM) .
- Transcriptional Activity Assays: Measure E protein-driven gene expression (e.g., differentiation markers) post-treatment .
Q. What experimental models are commonly used to study this compound's anti-tumor effects?
this compound has been tested in:
- Mouse Models: Breast cancer lung metastasis models, chemotherapy-resistant tumors, and sporadic colorectal neoplasia .
- Cell Lines: Triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231) to assess proliferation and apoptosis .
- Ocular Disease Models: Age-related macular degeneration (AMD) and retinopathy of prematurity (ROP) models to evaluate neovascularization inhibition .
Q. What assays are critical for evaluating this compound's efficacy in vitro?
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound-induced protein expression studies?
Discrepancies in protein expression (e.g., E-cadherin vs. actin stability) may arise from:
- Experimental Variability: Ensure consistent treatment durations and this compound concentrations (e.g., 40 µM for 72 hours in MDA-MB-231 cells ).
- Antibody Specificity: Validate antibodies using knockout controls or mass spectrometry.
- Cell Line Heterogeneity: Compare results across multiple models (e.g., breast vs. colorectal cancer lines) .
Methodological Recommendation: Replicate experiments with independent biological replicates and include internal controls (e.g., actin/tubulin) for normalization .
Q. How can this compound treatment protocols be optimized to minimize off-target effects in vivo?
- Dose Optimization: Conduct pharmacokinetic (PK) studies to determine the half-life and bioavailability in mouse plasma/tissues.
- Combination Therapy: Pair this compound with chemotherapy (e.g., paclitaxel) to reduce effective doses while maintaining anti-tumor efficacy .
- Toxicity Screening: Monitor organ histopathology and serum biomarkers (e.g., liver/kidney function tests) in treated models .
Q. What strategies can address potential resistance to this compound in cancer cells?
- Mutational Analysis: Sequence the ID protein binding site in this compound-resistant clones to identify escape mutations.
- Proteasome Inhibition: Test if proteasome blockers (e.g., bortezomib) restore ID protein levels, confirming degradation-dependent mechanisms .
- ROS Scavengers: Evaluate whether antioxidants (e.g., NAC) mitigate this compound-induced cell death, clarifying ROS's role in efficacy .
Methodological Guidance for Experimental Design
Q. How should researchers design studies to validate this compound's impact on transcriptional regulation?
- RNA Sequencing: Profile global gene expression changes in this compound-treated vs. untreated cells, focusing on E protein targets (e.g., CDKN1A, MYC) .
- Chromatin Immunoprecipitation (ChIP): Confirm E protein binding to promoter regions of differentiation-associated genes post-treatment.
- Pathway Enrichment Analysis: Use tools like GSEA to identify overrepresented pathways (e.g., cell cycle arrest, oxidative stress) .
Q. What controls are essential for this compound degradation assays?
- Negative Control: Untreated cells or vehicle (e.g., DMSO)-treated samples.
- Positive Control: Cells with siRNA-mediated ID knockdown to compare degradation efficiency.
- Proteasome Inhibition: Include a cohort treated with MG132 to confirm proteasome-dependent degradation .
Data Interpretation and Validation
Q. How can researchers reconcile this compound's dual role in promoting differentiation and inducing ROS-mediated apoptosis?
this compound's primary mechanism involves E protein reactivation, which drives differentiation. However, prolonged ID degradation may indirectly elevate ROS, triggering apoptosis. To dissect these effects:
Q. What validation steps are critical before translating this compound findings to human trials?
- Cross-Species Validation: Confirm this compound's efficacy in patient-derived xenografts (PDX) or organoids.
- Toxicokinetics: Evaluate this compound's safety profile in non-human primates.
- Biomarker Development: Identify correlative biomarkers (e.g., ID protein levels in serum) for patient stratification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.